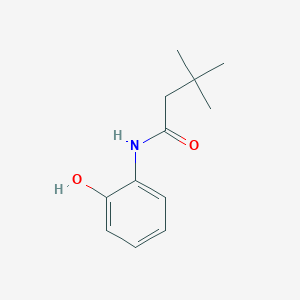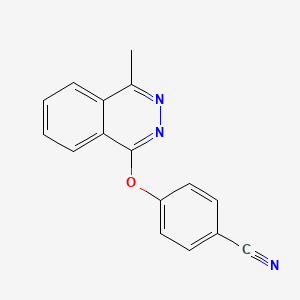![molecular formula C18H20N2O2 B7475954 N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide, also known as DMCB, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mechanism of Action
The exact mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways in cells. Specifically, this compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound may alter the expression of specific genes in cells, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of unique biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurological cells, this compound has been found to increase neuronal survival and reduce the accumulation of toxic proteins associated with neurodegenerative disorders. Additionally, this compound has been found to have anti-inflammatory properties, which may contribute to its observed effects in various cell types.
Advantages and Limitations for Lab Experiments
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has a number of advantages as a tool for laboratory experiments. It is a relatively small and stable compound, making it easy to handle and store. Additionally, this compound has been found to have low toxicity in cells, allowing for the use of higher concentrations in experiments. However, there are also limitations to the use of this compound in lab experiments. Specifically, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, this compound has been found to have limited solubility in water, which may limit its use in certain experimental conditions.
Future Directions
There are a number of future directions for research on N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide. One potential direction is the further investigation of its anti-cancer properties, specifically in other types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs targeting similar pathways. Finally, this compound may have applications in other fields of research, such as immunology and infectious disease, which should be explored in future studies.
In conclusion, this compound is a valuable tool for laboratory experiments with unique biochemical and physiological effects. Its potential applications in cancer research, neurological research, and drug discovery make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of research.
Synthesis Methods
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethylformamide dimethyl acetal to produce the corresponding N,N-dimethylaminoethyl ester. Finally, this ester is reacted with 3-(dimethylamino)phenyl isocyanate to yield the desired product, this compound.
Scientific Research Applications
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neurological research, and drug discovery. In cancer research, this compound has been found to have anti-cancer properties, specifically against breast cancer cells. In neurological research, this compound has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential as a drug discovery tool, specifically as a lead compound for the development of new drugs.
properties
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-13(2)10-15(9-12)17(21)19-16-7-5-6-14(11-16)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKKRGVXZLANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)




![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)
![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)